![molecular formula C16H19ClN2O2 B1425347 3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone CAS No. 477846-48-3](/img/structure/B1425347.png)
3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone
Vue d'ensemble
Description
3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone, also known as 4-Chlorobenzyl-2-dimethylaminoethyl-1-hydroxy-3-pyridinone, is a synthetic organic compound that has been studied for its potential use as an anti-inflammatory, analgesic, and anti-fungal agent. This compound has been shown to have a wide range of applications in scientific research, from its role in the synthesis of other compounds to its use as a model for studying the structure and behavior of proteins.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
One of the primary applications of this compound, along with its analogs, is in the field of chemical synthesis, where it serves as an intermediary or building block for more complex chemical structures. For instance, compounds similar to 3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone have been synthesized for the development of novel chelators based on a triaza macrocycle backbone with 1-hydroxy-2(H)-pyridin-2-one coordinating groups. These chelators are explored for their potential as powerful Fe(3+) chelators capable of competing with bacterial siderophores, suggesting a significant application in addressing microbial growth by sequestering essential iron from the microbial environment. The synthesis of these compounds involves complex chemical reactions that yield hexadentate chelators showing biostatic activity against a range of pathogenic bacteria, demonstrating their potential application alongside antibiotics in combating infections (Workman, Hunter, Dover, & Tétard, 2016).
Potential Therapeutic Applications
Another significant application of compounds structurally related to 3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone lies in their potential therapeutic uses. For example, N-aryl-substituted derivatives have been explored for their therapeutic relevance in neurodegenerative diseases such as Alzheimer's disease. These molecules, designed to sequester, redistribute, and/or remove metal ions, offer a multifaceted approach to therapy, incorporating metal chelation, antioxidant properties, and interference with metal ion-induced amyloid peptide aggregation. Their design includes functionalization with frameworks derived from known amyloid imaging agents, targeting drug action specifically to metal-overloaded amyloid plaques in the Alzheimer's brain. Such compounds were evaluated for their antioxidant activity, cytotoxicity, and ability to interfere with amyloid peptide aggregation, highlighting their promise as lead compounds in Alzheimer's therapy (Scott, Telpoukhovskaia, Rodríguez-Rodríguez, Merkel, Bowen, Page, Green, Storr, Thomas, Allen, Lockman, Patrick, Adam, & Orvig, 2011).
Drug Development and Pharmacological Research
The discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), exemplifies the compound's role in pharmacological research and drug development. These agonists represent a breakthrough in drug design, offering a nonpeptidic, druglike profile with high selectivity and potential as pharmacological research tools and drug leads. Their development underscores the chemical compound's application in discovering new therapeutic agents with specific receptor targets, opening avenues for the development of treatments based on receptor modulation (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[2-(dimethylamino)ethyl]-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-18(2)9-10-19-8-7-15(20)14(16(19)21)11-12-3-5-13(17)6-4-12/h3-8,20H,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIGRIZJTRHIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324093 | |
| Record name | 3-[(4-chlorophenyl)methyl]-1-[2-(dimethylamino)ethyl]-4-hydroxypyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666184 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone | |
CAS RN |
477846-48-3 | |
| Record name | 3-[(4-chlorophenyl)methyl]-1-[2-(dimethylamino)ethyl]-4-hydroxypyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1425264.png)
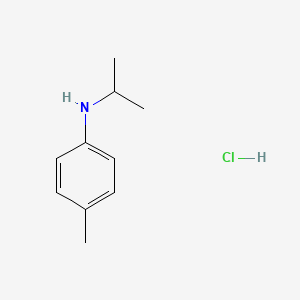
![ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate](/img/structure/B1425271.png)
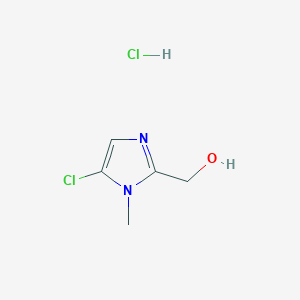
![2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide](/img/structure/B1425275.png)
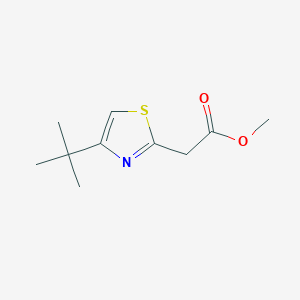

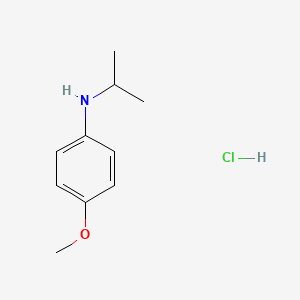
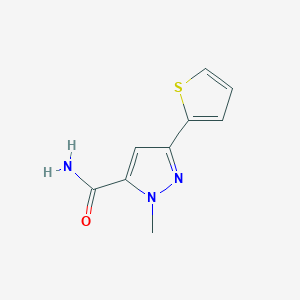
![2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1425281.png)
![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)
![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)